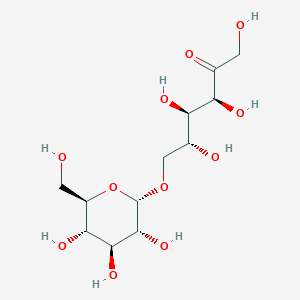
sodium;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium diethyldithiocarbamate trihydrate is a chemical compound with the molecular formula C5H10NNaS2·3H2O. It is commonly used in various scientific and industrial applications due to its unique chemical properties. This compound is known for its ability to chelate metal ions, making it useful in analytical chemistry and environmental science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium diethyldithiocarbamate trihydrate is typically synthesized by reacting carbon disulfide with diethylamine in the presence of sodium hydroxide. The reaction proceeds as follows: [ \text{CS}_2 + \text{(C}_2\text{H}_5\text{)}_2\text{NH} + \text{NaOH} \rightarrow \text{(C}_2\text{H}_5\text{)}_2\text{NCS}_2\text{Na} + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of sodium diethyldithiocarbamate trihydrate involves large-scale reactors where carbon disulfide and diethylamine are continuously fed into the system along with sodium hydroxide. The reaction mixture is then cooled, and the product is crystallized out as trihydrate crystals.
Types of Reactions:
Oxidation: Sodium diethyldithiocarbamate can undergo oxidation reactions, forming disulfides.
Reduction: It can be reduced to form thiolates.
Substitution: This compound can participate in nucleophilic substitution reactions, where the dithiocarbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Thiolates.
Substitution: Various substituted dithiocarbamates.
Scientific Research Applications
Sodium diethyldithiocarbamate trihydrate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to form complexes with metal ions, aiding in the analysis and separation of metals.
Biology: Employed in biochemical assays to inhibit metalloproteases and other enzymes.
Medicine: Investigated for its potential use in cancer therapy due to its ability to chelate metal ions and inhibit certain enzymes.
Industry: Utilized in the rubber industry as a vulcanization accelerator and in wastewater treatment to remove heavy metals.
Mechanism of Action
The mechanism by which sodium diethyldithiocarbamate exerts its effects involves the chelation of metal ions. The dithiocarbamate group binds to metal ions, forming stable complexes. This chelation process can inhibit the activity of metalloproteases and other metal-dependent enzymes, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
- Zinc diethyldithiocarbamate
- Copper diethyldithiocarbamate
- Iron diethyldithiocarbamate
Comparison: Sodium diethyldithiocarbamate is unique due to its high solubility in water and its ability to form stable complexes with a wide range of metal ions. Compared to zinc and copper diethyldithiocarbamates, the sodium salt is more commonly used in aqueous applications due to its solubility. Additionally, its trihydrate form provides stability and ease of handling in various industrial processes.
Properties
IUPAC Name |
sodium;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h1-5,8-11H,(H,12,13);/q;+1/p-1/t2-,3+,4-,5-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFHGZLVUQBPMA-JSCKKFHOSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C(C(C(C(=O)[O-])O)O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=O)[C@@H]([C@H]([C@@H]([C@@H](C(=O)[O-])O)O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NaO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














